Differentiation by Oxolane Attachment Position: 3-Oxolane vs. 2-Oxolane Regioisomer
The target compound bears an oxolan-3-yl substituent at the 5-position of the 1,2,4-oxadiazole ring, distinguishing it from its closest commercially available analog, 3-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline (CAS 1155525-16-8) . While direct comparative biological data for these two specific compounds is not available in the public domain, established SAR for the oxadiazole class indicates that the position of heterocyclic attachment (3- vs. 2-position on the oxolane ring) can significantly alter both molecular conformation and biological recognition [1]. The 3-substituted oxolane introduces a different spatial orientation of the ether oxygen and alters the rotational profile of the heterocyclic ring compared to the 2-substituted regioisomer.
| Evidence Dimension | Structural isomerism and substituent positional effect |
|---|---|
| Target Compound Data | Oxolan-3-yl (tetrahydrofuran-3-yl) substitution at the 5-position of 1,2,4-oxadiazole |
| Comparator Or Baseline | Oxolan-2-yl (tetrahydrofuran-2-yl) substitution at the 5-position of 1,2,4-oxadiazole (CAS 1155525-16-8) |
| Quantified Difference | Regioisomeric substitution; no direct biological comparison data available in public literature |
| Conditions | Structural comparison based on IUPAC nomenclature and chemical structure databases |
Why This Matters
For researchers synthesizing focused libraries or optimizing lead compounds, the regioisomeric purity and correct substitution pattern are critical for SAR interpretation and ensuring that observed biological activity can be attributed to the intended molecular entity.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. DOI: 10.1021/jm2013248. View Source
